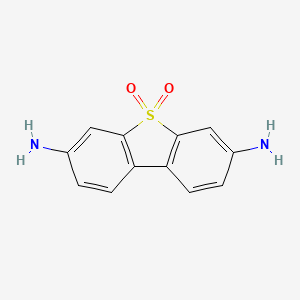

Benzidine sulfone

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

5,5-dioxodibenzothiophene-3,7-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10N2O2S/c13-7-1-3-9-10-4-2-8(14)6-12(10)17(15,16)11(9)5-7/h1-6H,13-14H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FUXZRRZSHWQAAA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1N)S(=O)(=O)C3=C2C=CC(=C3)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90978163 | |

| Record name | 3,7-Diamino-5H-5lambda~6~-dibenzo[b,d]thiophene-5,5-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90978163 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6259-19-4, 30508-11-3 | |

| Record name | 3,7-Diaminodibenzothiophene-5,5-dioxide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6259-19-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,7-Diaminodiphenylene sulfone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006259194 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzidine sulfone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030508113 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzidine sulfone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=13966 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3,7-Diamino-5H-5lambda~6~-dibenzo[b,d]thiophene-5,5-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90978163 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,7-DIAMINODIPHENYLENE SULFONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GK5ZWW77NX | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis Mechanisms of 4,4'-Diaminodiphenyl Sulfone (Dapsone)

For Researchers, Scientists, and Drug Development Professionals

Abstract

4,4'-Diaminodiphenyl sulfone, commonly known as Dapsone, is a synthetically derived sulfone with significant applications in the pharmaceutical industry as an antibacterial and anti-inflammatory agent. It is a cornerstone in the treatment of leprosy and various dermatological conditions.[1] This technical guide provides a comprehensive overview of the primary synthesis mechanisms of Dapsone, offering detailed experimental protocols and quantitative data to support researchers and professionals in drug development and chemical synthesis. The synthesis routes discussed herein are based on various starting materials, including 4-chloronitrobenzene, 4-mercaptoaniline, and 4,4'-dichlorodiphenyl sulfone, highlighting the versatility and adaptability of its manufacturing processes.

Introduction

Dapsone's molecular structure, featuring two aminophenyl groups linked by a sulfone bridge, is key to its therapeutic activity.[1] The synthesis of this compound can be approached through several distinct pathways, each with its own set of advantages and challenges concerning yield, purity, cost-effectiveness, and environmental impact. This guide will delve into the core synthesis routes, providing a comparative analysis of their chemical transformations and reaction conditions.

Primary Synthesis Routes and Mechanisms

The industrial and laboratory-scale synthesis of Dapsone predominantly follows three main strategies, each involving a series of well-defined chemical reactions.

Synthesis from 4-Chloronitrobenzene and Sodium Sulfide

This is a widely employed method that involves the initial formation of a thioether intermediate, followed by oxidation and reduction steps.

Reaction Pathway:

The synthesis begins with the reaction of 4-chloronitrobenzene with sodium sulfide to form 4,4'-dinitrodiphenyl sulfide.[2] This intermediate is then oxidized to 4,4'-dinitrodiphenyl sulfone, and a final reduction of the nitro groups yields Dapsone.[2]

Experimental Protocol:

-

Step 1: Synthesis of 4,4'-Dinitrodiphenyl Sulfide

-

React 4-chloronitrobenzene with a solution of sodium sulfide. The reaction is typically carried out in a suitable solvent under controlled temperature conditions.

-

-

Step 2: Oxidation to 4,4'-Dinitrodiphenyl Sulfone

-

The 4,4'-dinitrodiphenyl sulfide intermediate is oxidized using a strong oxidizing agent. Common oxidizing agents for this step include potassium dichromate in sulfuric acid or hydrogen peroxide.[2]

-

-

Step 3: Reduction to 4,4'-Diaminodiphenyl Sulfone

-

The nitro groups of 4,4'-dinitrodiphenyl sulfone are reduced to amino groups. A common method for this reduction is the use of tin(II) chloride in hydrochloric acid.[2] The final product, Dapsone, is then isolated and purified.

-

Quantitative Data:

| Step | Reactants | Reagents/Solvents | Temperature (°C) | Yield (%) | Reference |

| 1 | 4-Chloronitrobenzene, Sodium sulfide | Ethanol | Reflux | - | [2] |

| 2 | 4,4'-Dinitrodiphenyl sulfide | Potassium dichromate, Sulfuric acid | - | - | [2] |

| 3 | 4,4'-Dinitrodiphenyl sulfone | Tin(II) chloride, Hydrochloric acid | - | - | [2] |

Synthesis from 4-Mercaptoaniline and 4-Chloronitrobenzene

This pathway offers a more direct route to an intermediate that is then oxidized and reduced.

Reaction Pathway:

This process involves the condensation of 4-mercaptoaniline with 4-chloronitrobenzene to produce 4-amino-4'-nitrodiphenyl sulfide.[3] This intermediate is subsequently oxidized to the corresponding sulfone, followed by the reduction of the nitro group.[3]

Experimental Protocol:

-

Step 1: Condensation to form 4-Amino-4'-nitrodiphenyl sulfide

-

Step 2: Oxidation to 4-Amino-4'-nitrodiphenyl sulfone

-

The thioether is oxidized to a sulfone using an oxidizing system such as sodium tungstate and hydrogen peroxide in acidic conditions.[3]

-

-

Step 3: Reduction to 4,4'-Diaminodiphenyl Sulfone

-

The final step is the reduction of the nitro group to an amine. This can be achieved through catalytic hydrogenation using a palladium on carbon (Pd/C) or platinum on carbon (Pt/C) catalyst.[3]

-

Quantitative Data:

| Step | Reactants | Reagents/Solvents | Temperature (°C) | Pressure (bar) | Yield (%) | Purity (%) | Reference |

| 1 | 4-Mercaptoaniline, 4-Chloronitrobenzene | Toluene, Water, Alkali, Phase Transfer Catalyst | 80-85 | - | 95 | 99 | [4] |

| 2 | 4-Amino-4'-nitrodiphenyl sulfide | Methanol, Oxalic acid, Sodium tungstate dihydrate, 35% Hydrogen peroxide | 50-55 | - | 83 | >90 | [3] |

| 3 | 4-Amino-4'-nitrodiphenyl sulfone | Methanol, Water, p-Toluenesulfonic acid, 10% Pd/C, Hydrogen | 50 | 5 | 82 | >99.5 | [3][5] |

Synthesis from 4,4'-Dichlorodiphenyl Sulfone

This method involves the direct amination of a pre-formed sulfone structure.

Reaction Pathway:

4,4'-Dichlorodiphenyl sulfone is subjected to ammonolysis, where the chloro groups are substituted by amino groups to yield Dapsone.

Experimental Protocol:

-

Step 1: Ammonolysis of 4,4'-Dichlorodiphenyl Sulfone

-

Step 2: Isolation and Purification

Quantitative Data:

| Step | Reactants | Reagents/Solvents | Temperature (°C) | Time (h) | Yield (%) | Reference |

| 1 | 4,4'-Dichlorodiphenyl sulfone (10.0 g, 40.27 mmol) | Ammonium chloride (4.30 g, 80.54 mmol), Ethanol (100.0 ml) | Reflux | 5 | 91.9 | [2][6] |

Visualization of Synthesis Pathways

The following diagrams, generated using the DOT language, illustrate the core chemical transformations in the synthesis of Dapsone.

Caption: Synthesis of Dapsone from 4-Chloronitrobenzene.

Caption: Synthesis of Dapsone from 4-Mercaptoaniline.

Caption: Synthesis of Dapsone from 4,4'-Dichlorodiphenyl Sulfone.

Conclusion

The synthesis of 4,4'-diaminodiphenyl sulfone can be achieved through various efficient pathways, each offering distinct advantages. The choice of a particular synthetic route will depend on factors such as the availability and cost of starting materials, desired purity of the final product, and the scale of production. The detailed protocols and quantitative data provided in this guide serve as a valuable resource for chemists and pharmaceutical scientists involved in the synthesis and development of Dapsone and related compounds. Further research into more environmentally friendly and cost-effective synthesis methods remains an active area of investigation.

References

- 1. US20170217883A1 - Process for the synthesis of dapsone and its intermediates - Google Patents [patents.google.com]

- 2. 4,4'-Diaminodiphenylsulfone synthesis - chemicalbook [chemicalbook.com]

- 3. US20080293970A1 - Process for Synthesis of 4-4'-Diamino-Diphenyl-Sulfone - Google Patents [patents.google.com]

- 4. data.epo.org [data.epo.org]

- 5. WO2006002690A1 - Process for synthesis of 4-4'-diamino-diphenyl-sulfone - Google Patents [patents.google.com]

- 6. CN106518735A - Synthesis method for dapsone - Google Patents [patents.google.com]

Spectroscopic Profile of 3,3'-Diaminodiphenyl Sulfone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 3,3'-diaminodiphenyl sulfone (3,3'-DDS), a crucial building block in the synthesis of high-performance polymers and a key intermediate in various pharmaceutical compounds. This document presents an in-depth analysis of its nuclear magnetic resonance (NMR), infrared (IR), ultraviolet-visible (UV-Vis), and mass spectrometry (MS) data, complete with detailed experimental protocols.

Core Spectroscopic Data

The following tables summarize the key quantitative data obtained from the spectroscopic analysis of 3,3'-diaminodiphenyl sulfone.

Table 1: ¹H NMR Spectroscopic Data (Predicted)

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| ~7.5 - 7.7 | m | - | Aromatic Protons |

| ~6.8 - 7.2 | m | - | Aromatic Protons |

| ~4.0 (broad s) | s | - | -NH₂ Protons |

Note: Specific experimental data for ¹H NMR of 3,3'-diaminodiphenyl sulfone was not available in the cited literature. The presented data is an estimation based on general chemical shift values for aromatic amines and sulfones.

Table 2: ¹³C NMR Spectroscopic Data (Predicted)

| Chemical Shift (δ) ppm | Assignment |

| ~148 | C-NH₂ |

| ~142 | C-SO₂ |

| ~130 | Aromatic CH |

| ~118 | Aromatic CH |

| ~115 | Aromatic CH |

Note: Specific experimental data for ¹³C NMR of 3,3'-diaminodiphenyl sulfone was not available in the cited literature. The presented data is an estimation based on typical chemical shifts for substituted aromatic rings.

Table 3: FTIR Spectroscopic Data

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

| 3400 - 3200 | N-H Stretching | Primary Amine (-NH₂) |

| 1620 - 1580 | N-H Bending | Primary Amine (-NH₂) |

| 1328 - 1310 | Asymmetric SO₂ Stretching | Sulfone (-SO₂-) |

| 1160 - 1120 | Symmetric SO₂ Stretching | Sulfone (-SO₂-) |

| 1500 - 1400 | C=C Stretching | Aromatic Ring |

| 850 - 750 | C-H Bending (out-of-plane) | Aromatic Ring |

Note: The specific peak values are based on typical ranges for the indicated functional groups.[1]

Table 4: UV-Vis Spectroscopic Data

| λmax (nm) | Solvent | Molar Absorptivity (ε) (L·mol⁻¹·cm⁻¹) |

| 250 | Methanol/Water | Data not available |

Table 5: Mass Spectrometry Data

| m/z | Relative Intensity (%) | Assignment |

| 248.30 | - | [M]⁺ (Molecular Ion) |

| 184 | - | [M - SO₂]⁺ |

| 108 | - | [C₆H₆NO]⁺ |

| 92 | - | [C₆H₆N]⁺ |

Note: The molecular weight is confirmed from multiple sources.[4] The fragmentation pattern is proposed based on the known fragmentation of aromatic sulfonamides, which can involve the loss of SO₂.[5]

Experimental Protocols

Detailed methodologies for the acquisition of the spectroscopic data are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra to elucidate the chemical structure of 3,3'-diaminodiphenyl sulfone.

Materials:

-

3,3'-Diaminodiphenyl sulfone

-

Deuterated dimethyl sulfoxide (DMSO-d₆)

-

5 mm NMR tubes

-

Vortex mixer

-

NMR Spectrometer (e.g., 400 MHz or higher)

Procedure:

-

Sample Preparation:

-

Accurately weigh approximately 10-20 mg of 3,3'-diaminodiphenyl sulfone for ¹H NMR and 50-100 mg for ¹³C NMR.

-

Dissolve the sample in approximately 0.7 mL of DMSO-d₆ in a clean, dry vial.

-

Vortex the mixture until the sample is completely dissolved.

-

Transfer the solution into a 5 mm NMR tube.

-

-

Instrument Setup:

-

Insert the NMR tube into the spectrometer.

-

Lock the spectrometer on the deuterium signal of the DMSO-d₆.

-

Shim the magnetic field to achieve optimal homogeneity.

-

-

Data Acquisition:

-

For ¹H NMR, acquire the spectrum using a standard pulse sequence. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

-

For ¹³C NMR, acquire the spectrum using a proton-decoupled pulse sequence. A longer acquisition time will be necessary due to the low natural abundance of ¹³C.

-

-

Data Processing:

-

Apply Fourier transformation to the acquired free induction decay (FID).

-

Phase the spectrum and perform baseline correction.

-

Calibrate the chemical shift scale using the residual solvent peak of DMSO-d₆ (δ = 2.50 ppm for ¹H and δ = 39.52 ppm for ¹³C).

-

Integrate the peaks in the ¹H NMR spectrum.

-

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in 3,3'-diaminodiphenyl sulfone using Fourier Transform Infrared (FTIR) spectroscopy.

Materials:

-

3,3'-Diaminodiphenyl sulfone (solid powder)

-

FTIR spectrometer with an Attenuated Total Reflectance (ATR) accessory

-

Spatula

-

Ethanol or isopropanol for cleaning

Procedure:

-

Background Spectrum:

-

Ensure the ATR crystal is clean by wiping it with a soft tissue dampened with ethanol or isopropanol and allowing it to dry completely.

-

Record a background spectrum of the empty ATR crystal. This will be subtracted from the sample spectrum.

-

-

Sample Analysis:

-

Place a small amount of the solid 3,3'-diaminodiphenyl sulfone powder onto the ATR crystal, ensuring complete coverage of the crystal surface.

-

Apply pressure using the ATR press to ensure good contact between the sample and the crystal.[6]

-

Record the sample spectrum.

-

-

Data Processing:

-

The software will automatically subtract the background spectrum from the sample spectrum to generate the final absorbance or transmittance spectrum.

-

Identify and label the characteristic absorption bands corresponding to the functional groups present in the molecule.

-

Ultraviolet-Visible (UV-Vis) Spectroscopy

Objective: To determine the wavelength of maximum absorption (λmax) of 3,3'-diaminodiphenyl sulfone.

Materials:

-

3,3'-Diaminodiphenyl sulfone

-

Methanol (spectroscopic grade)

-

Volumetric flasks

-

Quartz cuvettes (1 cm path length)

-

UV-Vis spectrophotometer

Procedure:

-

Sample Preparation:

-

Prepare a stock solution of 3,3'-diaminodiphenyl sulfone in methanol of a known concentration (e.g., 1 mg/mL).

-

From the stock solution, prepare a series of dilutions to a final concentration suitable for UV-Vis analysis (typically in the range of 1-10 µg/mL).

-

-

Instrument Setup:

-

Turn on the UV-Vis spectrophotometer and allow it to warm up.

-

Set the wavelength range for scanning (e.g., 200-400 nm).

-

-

Data Acquisition:

-

Fill a quartz cuvette with the methanol solvent to be used as a blank and record the baseline.

-

Rinse the cuvette with the sample solution and then fill it with the sample solution.

-

Place the sample cuvette in the spectrophotometer and record the absorbance spectrum.

-

-

Data Analysis:

-

Determine the wavelength of maximum absorbance (λmax) from the spectrum.

-

If the concentration is known, the molar absorptivity (ε) can be calculated using the Beer-Lambert law (A = εcl), where A is the absorbance at λmax, c is the molar concentration, and l is the path length of the cuvette.

-

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of 3,3'-diaminodiphenyl sulfone.

Materials:

-

3,3'-Diaminodiphenyl sulfone

-

Methanol or other suitable volatile solvent

-

Mass spectrometer (e.g., with Electron Ionization - EI source)

Procedure:

-

Sample Preparation:

-

Prepare a dilute solution of 3,3'-diaminodiphenyl sulfone in a volatile solvent like methanol.

-

-

Instrument Setup:

-

Introduce the sample into the mass spectrometer via a suitable inlet system (e.g., direct infusion or GC/LC interface).

-

Set the ionization mode to Electron Ionization (EI).

-

Set the mass analyzer to scan over an appropriate m/z range (e.g., 50-300 amu).

-

-

Data Acquisition:

-

Acquire the mass spectrum. The instrument will bombard the sample with electrons, causing ionization and fragmentation.

-

-

Data Analysis:

-

Identify the molecular ion peak ([M]⁺), which corresponds to the molecular weight of the compound.

-

Analyze the fragmentation pattern to identify the major fragment ions. This information can be used to confirm the structure of the molecule.

-

Visualization of Analytical Workflow

The following diagram illustrates the logical workflow for the comprehensive spectroscopic analysis of 3,3'-diaminodiphenyl sulfone.

References

- 1. researchgate.net [researchgate.net]

- 2. asianpubs.org [asianpubs.org]

- 3. researchgate.net [researchgate.net]

- 4. merckmillipore.com [merckmillipore.com]

- 5. Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. utsc.utoronto.ca [utsc.utoronto.ca]

An In-depth Technical Guide to the Physical Properties of Benzidine Sulfone Isomers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties of key benzidine sulfone isomers. The information is curated for researchers, scientists, and professionals in drug development who require detailed data on these compounds. This document summarizes quantitative physical data, presents detailed experimental protocols for synthesis and analysis, and visualizes relevant biological and chemical pathways.

Quantitative Physical Properties

The following tables summarize the key physical properties of prominent this compound isomers, facilitating easy comparison.

Table 1: Physical and Chemical Properties of Benzidine Sulfonic Acid Isomers

| Property | Benzidine-2,2'-disulfonic acid | Benzidine-3-sulfonic acid |

| Molecular Formula | C₁₂H₁₂N₂O₆S₂ | C₁₂H₁₂N₂O₃S |

| Molecular Weight | 344.36 g/mol | 264.30 g/mol |

| CAS Number | 117-61-3 | 2051-89-0 |

| Appearance | Purple crystalline powder | No data available |

| Melting Point | Decomposes near 175°C | No data available |

| Boiling Point | Decomposes | Decomposes |

| Solubility | Slightly soluble in water; soluble in ethanol and alkali solutions[1][2] | No data available |

| pKa | No data available | No data available |

Table 2: Physical and Chemical Properties of Diaminodiphenyl Sulfone Isomers

| Property | 3,3'-Diaminodiphenyl sulfone | 4,4'-Diaminodiphenyl sulfone (Dapsone) |

| Molecular Formula | C₁₂H₁₂N₂O₂S | C₁₂H₁₂N₂O₂S |

| Molecular Weight | 248.30 g/mol | 248.30 g/mol |

| CAS Number | 599-61-1 | 80-08-0 |

| Appearance | Off-white powder/solid[3][4] | White to off-white crystalline powder[5] |

| Melting Point | 170-174 °C[3] | 175-177 °C[5] |

| Boiling Point | No information available | No information available |

| Solubility in Water | Low water solubility[3] | 0.38 g/L[6] |

| Solubility in Organic Solvents | Soluble in methanol, ethanol, isopropanol, N,N-dimethylformamide[7] | Exceedingly soluble in Alcohol, Acetone and MEK[8] |

| pH | 7 (1% aq. solution)[3] | 5.5-7.5 (saturated aqueous solution)[6] |

| Bulk Density | 400 kg/m ³[9] | 250-350 kg/m ³[6] |

Experimental Protocols

This section details the methodologies for the synthesis and analysis of this compound isomers, providing a foundation for laboratory work.

Synthesis Protocols

2.1.1. Synthesis of 2,2'-Benzidinedisulfonic Acid

This protocol is based on the classical reduction of a nitro precursor followed by an acid-catalyzed rearrangement.[3]

-

Materials: 3-nitrobenzenesulfonic acid (sodium or potassium salt), zinc dust, sodium hydroxide solution, hydrochloric acid or dilute sulfuric acid.

-

Procedure:

-

Prepare a dilute aqueous solution of the sodium or potassium salt of 3-nitrobenzenesulfonic acid.

-

Gradually add zinc dust and sodium hydroxide solution to the reaction mixture to reduce the nitro groups to a hydrazo intermediate (hydrazobenzene-3,3'-disulphonic acid). This step should be performed under controlled temperature conditions.[3]

-

After the reduction is complete, introduce hydrochloric acid or dilute sulfuric acid to the reaction mixture to induce the benzidine rearrangement.

-

The product, 2,2'-benzidinedisulfonic acid, will precipitate from the solution.

-

Collect the precipitate by filtration and wash with an appropriate solvent to remove impurities.

-

The product can be further purified by recrystallization.

-

2.1.2. Synthesis of 3,3'-Diaminodiphenyl Sulfone

This protocol describes the reduction of 3,3'-dinitrodiphenyl sulfone using an iron powder in a weakly acidic solution.[10]

-

Materials: 3,3'-dinitrodiphenyl sulfone, iron powder, hydrochloric acid, water, tetramethylene sulfone (solvent), sodium hydroxide, activated carbon.

-

Procedure:

-

In a reaction vessel, add water, iron powder, and hydrochloric acid. Heat the mixture to 90°C.

-

Add tetramethylene sulfone as a solvent.

-

Slowly add 3,3'-dinitrodiphenyl sulfone to the reaction mixture.

-

Maintain the reaction at 90°C for 2-3 hours.

-

After the reaction, add sodium hydroxide to make the solution alkaline (pH 9-10), which will precipitate iron mud.

-

Filter to remove the iron mud.

-

Add activated carbon to the filtrate and heat at 80-100°C for decolorization.

-

Filter to remove the activated carbon.

-

Cool the reaction solution to 20°C to crystallize the product.

-

Collect the white crystals of 3,3'-diaminodiphenyl sulfone by suction filtration and dry.

-

2.1.3. Synthesis of 4,4'-Diaminodiphenyl Sulfone (Dapsone)

This protocol involves the reaction of 4-chloronitrobenzene with sodium sulfide, followed by oxidation and reduction.[1]

-

Materials: 4-chloronitrobenzene, sodium sulfide, potassium dichromate, sulfuric acid, tin(II) chloride, hydrochloric acid.

-

Procedure:

-

React 4-chloronitrobenzene with sodium sulfide to form 4,4'-dinitrodiphenyl thioether.

-

Oxidize the thioether to 4,4'-dinitrodiphenyl sulfone using potassium dichromate in sulfuric acid.

-

Reduce the nitro groups of 4,4'-dinitrodiphenyl sulfone to amino groups using tin(II) chloride in hydrochloric acid to yield 4,4'-diaminodiphenyl sulfone.

-

The product can be isolated and purified by standard laboratory techniques.

-

Analytical Protocols

2.2.1. High-Performance Liquid Chromatography (HPLC) for the Determination of Benzidine and its Derivatives

This protocol is a general guideline for the analysis of benzidine derivatives in various matrices.[9][11]

-

Instrumentation: HPLC system equipped with a UV or electrochemical detector.

-

Column: C18 reversed-phase column.[11]

-

Mobile Phase: A mixture of methanol and water (e.g., 75:25 v/v) is commonly used. The mode is typically isocratic.[11]

-

Flow Rate: A flow rate of approximately 1.8 mL/min can be used.[11]

-

Column Temperature: Maintain the column at a constant temperature, for example, 50°C.[11]

-

Detection:

-

Sample Preparation:

-

For water samples, perform liquid-liquid extraction with a suitable solvent like chloroform. The extract can then be back-extracted with an acid, neutralized, and re-extracted. The final extract is concentrated and reconstituted in the mobile phase.[12]

-

For solid samples, an appropriate extraction method should be developed and validated.

-

-

Analysis:

-

Inject a known volume of the prepared sample into the HPLC system.

-

Identify the peaks based on the retention times of standard compounds.

-

Quantify the concentration of the analytes by comparing the peak areas with a calibration curve generated from standards of known concentrations.

-

Signaling Pathways and Logical Relationships

The following diagrams, created using the DOT language, illustrate key pathways and workflows relevant to this compound isomers.

Metabolic Activation of Benzidine

Benzidine itself is not carcinogenic but requires metabolic activation to exert its toxic effects. The following pathway illustrates the key steps in this process, which is of significant interest in drug development and toxicology.[13][14]

Caption: Metabolic activation pathway of benzidine leading to bladder cancer.

Experimental Workflow: Synthesis of 2,2'-Benzidinedisulfonic Acid

This diagram outlines the key steps in the laboratory synthesis of 2,2'-benzidinedisulfonic acid.

Caption: Workflow for the synthesis of 2,2'-benzidinedisulfonic acid.

Logical Relationship: Carcinogenicity of Benzidine and its Derivatives

This diagram illustrates the established link between exposure to benzidine and its derivatives and the development of cancer, a critical consideration in drug development and chemical safety.[15][16]

Caption: Logical progression from benzidine exposure to cancer.

References

- 1. 4,4'-Diaminodiphenylsulfone synthesis - chemicalbook [chemicalbook.com]

- 2. Benzidine 2,2 Disulfonic Acid | CAS 117-61-3 | Supplier, Manufacturer, Exporter [emcochemicals.com]

- 3. Benzidine-2,2'-disulfonic acid | 117-61-3 | Benchchem [benchchem.com]

- 4. atsdr.cdc.gov [atsdr.cdc.gov]

- 5. nbinno.com [nbinno.com]

- 6. US20080293970A1 - Process for Synthesis of 4-4'-Diamino-Diphenyl-Sulfone - Google Patents [patents.google.com]

- 7. researchgate.net [researchgate.net]

- 8. Oxidative activation of benzidine and its derivatives by peroxidases - PMC [pmc.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. CN101250143A - Method for preparing 3,3-diaminodiphenyl sulphone - Google Patents [patents.google.com]

- 11. researchgate.net [researchgate.net]

- 12. epa.gov [epa.gov]

- 13. Figure 3-3, Metabolic Schemes for Benzidine - Toxicological Profile for Benzidine - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 14. benchchem.com [benchchem.com]

- 15. Benzidine and dyes metabolized to benzidine | Research Starters | EBSCO Research [ebsco.com]

- 16. Benzidine and Dyes Metabolized to Benzidine - 15th Report on Carcinogens - NCBI Bookshelf [ncbi.nlm.nih.gov]

A Technical Guide to Quantum Chemical Calculations for 4,4'-Diaminodiphenyl Sulfone (Benzidine Sulfone)

Abstract

This technical whitepaper provides a comprehensive guide to performing quantum chemical calculations on 4,4'-diaminodiphenyl sulfone, a molecule of significant interest in medicinal chemistry and materials science. Lacking extensive published computational studies on this specific molecule, this guide establishes a robust theoretical protocol based on methodologies successfully applied to its parent compound, diphenyl sulfone, and other aromatic sulfones.[1] This document details a step-by-step computational workflow using Density Functional Theory (DFT), outlines key molecular properties for analysis, and presents a framework for data interpretation relevant to drug development. All proposed methodologies are grounded in established computational practices to ensure accuracy and relevance.

Introduction

4,4'-diaminodiphenyl sulfone (DDS), also known as Dapsone, is a cornerstone drug in the treatment of leprosy and other inflammatory conditions.[2] Its biological activity is intrinsically linked to its three-dimensional structure, electronic properties, and ability to participate in intermolecular interactions. Understanding these characteristics at a quantum mechanical level is crucial for designing novel derivatives with enhanced efficacy, improved safety profiles, or novel applications.

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), offer a powerful lens to investigate molecular properties that are often difficult or impossible to measure experimentally. By modeling the geometry, electronic landscape, and reactivity of DDS, researchers can gain insights into its mechanism of action, predict its behavior in biological systems, and guide synthetic efforts. This guide proposes a standardized computational protocol for achieving these aims.

Proposed Computational Methodology

The following protocol is recommended for a thorough quantum chemical analysis of 4,4'-diaminodiphenyl sulfone. This methodology is derived from successful computational studies on analogous aromatic sulfone systems.[1][3][4]

Software and Hardware

All calculations can be performed using the Gaussian 16 suite of programs, a standard in the computational chemistry field. Calculations should be run on high-performance computing (HPC) clusters to ensure timely completion.

Level of Theory

A combination of the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional and a Pople-style basis set is recommended for a balance of accuracy and computational efficiency.[1][3]

-

Functional: B3LYP is widely used for organic molecules and has demonstrated reliability for predicting the geometries and electronic properties of aromatic sulfones.[1][3]

-

Basis Set: 6-311++G(d,p) is the recommended basis set. The inclusion of diffuse functions (++) is important for accurately describing the lone pairs on oxygen, nitrogen, and sulfur atoms, while the polarization functions (d,p) are critical for modeling the non-planar geometry around the sulfone group.[3]

Experimental Protocol: Step-by-Step Workflow

-

Structure Preparation: An initial 3D structure of 4,4'-diaminodiphenyl sulfone is built using molecular modeling software (e.g., GaussView 6).

-

Geometry Optimization: The initial structure is optimized in the gas phase using the B3LYP/6-311++G(d,p) level of theory. This calculation seeks the lowest energy conformation of the molecule, providing key data on bond lengths, bond angles, and dihedral angles.

-

Frequency Calculation: A vibrational frequency analysis is performed at the same level of theory on the optimized geometry. The absence of imaginary frequencies confirms that the structure is a true energy minimum. This calculation also yields thermodynamic data such as zero-point vibrational energy (ZPVE), enthalpy, and Gibbs free energy.

-

Electronic Property Calculation: Single-point energy calculations are performed on the optimized geometry to derive electronic properties, including:

-

Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies.

-

Molecular Electrostatic Potential (MEP).

-

Mulliken atomic charges.

-

-

Data Analysis and Visualization: The output files are analyzed to extract quantitative data, which are then tabulated. Molecular orbitals and MEP maps are visualized to provide qualitative insights.

Key Molecular Properties and Data Presentation

The following sections describe the critical parameters to be calculated and provide a template for their presentation. Note: The data presented in the tables are illustrative examples and not the result of actual calculations.

Optimized Molecular Geometry

The optimized geometry provides the most stable three-dimensional arrangement of the molecule. Key structural parameters should be tabulated for analysis, as they govern the molecule's overall shape and how it can interact with biological targets.

Table 1: Selected Optimized Geometric Parameters (Illustrative Data)

| Parameter | Bond/Angle | Value (Å / Degrees) |

|---|---|---|

| Bond Length | S-O | 1.45 |

| S-C | 1.78 | |

| C-N | 1.40 | |

| Bond Angle | O-S-O | 119.5 |

| C-S-C | 104.2 | |

| S-C-C | 120.1 |

| Dihedral Angle | C-S-C-C | 85.0 |

Frontier Molecular Orbitals (FMO)

The HOMO and LUMO are central to understanding chemical reactivity. The HOMO energy (EHOMO) relates to the ability to donate electrons, while the LUMO energy (ELUMO) relates to the ability to accept electrons. The energy gap (ΔE = ELUMO - EHOMO) is a crucial indicator of molecular stability and reactivity. A smaller gap suggests the molecule is more reactive.

Table 2: Calculated Electronic Properties (Illustrative Data)

| Property | Value (eV) | Significance |

|---|---|---|

| EHOMO | -5.85 | Electron-donating capability |

| ELUMO | -1.20 | Electron-accepting capability |

| Energy Gap (ΔE) | 4.65 | Chemical reactivity & stability |

Global Reactivity Descriptors

From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify the molecule's chemical behavior. These are invaluable for predicting toxicity, metabolic stability, and interaction profiles.[5]

Table 3: Global Reactivity Descriptors (Illustrative Data)

| Descriptor | Formula | Value (eV) | Interpretation |

|---|---|---|---|

| Ionization Potential (I) | -EHOMO | 5.85 | Energy required to remove an electron |

| Electron Affinity (A) | -ELUMO | 1.20 | Energy released when gaining an electron |

| Electronegativity (χ) | (I + A) / 2 | 3.53 | Tendency to attract electrons |

| Chemical Hardness (η) | (I - A) / 2 | 2.33 | Resistance to change in electron distribution |

| Electrophilicity Index (ω)| χ² / (2η) | 2.68 | Propensity to act as an electrophile |

Molecular Electrostatic Potential (MEP)

The MEP is a color-coded map of the electrostatic potential onto the molecule's electron density surface. It visually identifies regions of positive and negative charge, which are critical for understanding non-covalent interactions, such as hydrogen bonding and electrophilic/nucleophilic attacks.

-

Red/Yellow Regions: Indicate negative potential (electron-rich), susceptible to electrophilic attack. These are expected around the sulfone oxygen atoms and the amino groups.

-

Blue Regions: Indicate positive potential (electron-poor), susceptible to nucleophilic attack. These are often found around hydrogen atoms attached to heteroatoms.

Mandatory Visualizations

Diagrams are essential for representing complex workflows and relationships in a clear, concise manner.

Caption: Computational workflow for DFT analysis of 4,4'-diaminodiphenyl sulfone.

References

An In-depth Technical Guide to 3,3'-Diaminodiphenyl Sulfone (CAS No. 599-61-1)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3,3'-Diaminodiphenyl Sulfone (3,3'-DDS), a versatile aromatic diamine with the CAS number 599-61-1. This document details its chemical and physical properties, provides established experimental protocols for its synthesis and analysis, and explores its primary application as a high-performance curing agent for epoxy resins. Comparative data on the thermal and mechanical properties of epoxy systems cured with 3,3'-DDS are presented in tabular format for easy reference. Additionally, this guide includes workflow diagrams generated using Graphviz to visually represent key processes involving this compound.

Introduction

3,3'-Diaminodiphenyl sulfone, also known as 3,3'-sulfonyldianiline, is an organic compound featuring two aminophenyl groups linked by a sulfone bridge.[1] Its meta-substituted aromatic structure imparts unique properties, making it a valuable building block in polymer chemistry and a component in the synthesis of specialty materials. Primarily, it serves as a curing agent, or hardener, for epoxy resins, yielding thermosets with high thermal stability and desirable mechanical characteristics.[2] Its isomeric counterpart, 4,4'-diaminodiphenyl sulfone (4,4'-DDS), is also widely used, and a comparative analysis of their effects on polymer properties is a key focus of this guide. Beyond its role in polymer science, 3,3'-DDS is also an intermediate in the production of certain dyes and heat-resistant polymers like polysulfonamides.

Chemical and Physical Properties

3,3'-DDS is typically a white to light yellow crystalline solid.[1] A summary of its key physical and chemical properties is provided in the table below.

| Property | Value | Reference |

| CAS Number | 599-61-1 | [1][3] |

| Molecular Formula | C₁₂H₁₂N₂O₂S | [3][4] |

| Molecular Weight | 248.30 g/mol | [3][4] |

| Melting Point | 167-170 °C | [4] |

| Appearance | White to light yellow crystalline solid | [1] |

| Bulk Density | 400 kg/m ³ | [4] |

| Water Solubility | Slightly soluble | |

| Amine Hydrogen Equivalent Weight | 62 g/eq |

A comprehensive study on the solubility of 3,3'-DDS in various organic solvents has been conducted. The mole fraction solubility increases with temperature. The order of solubility in different solvents at near-ambient temperatures is as follows: N,N-dimethylformamide > ethyl acetate > acetonitrile > ethylene glycol > 1,4-dioxane > methanol > ethanol > isobutanol > n-propanol > n-butanol > isopropanol > 1-heptanol > water > cyclohexane.[5]

Experimental Protocols

Synthesis of 3,3'-Diaminodiphenyl Sulfone

The most common laboratory and industrial synthesis of 3,3'-DDS involves the reduction of 3,3'-dinitrodiphenyl sulfone. Several methods have been reported, with variations in the reducing agent, catalyst, and solvent system.

Method 1: Catalytic Hydrogenation

This method utilizes hydrogen gas in the presence of a catalyst, such as Palladium on carbon (Pd/C) or Raney Nickel, to reduce the nitro groups.

-

Reactants: 3,3'-dinitrodiphenyl sulfone, lower alcohol solvent (e.g., ethanol), catalyst (e.g., 5% Pd/C), and a co-catalyst/promoter (e.g., KOH).[6]

-

Procedure:

-

In a high-pressure reactor, charge the 3,3'-dinitrodiphenyl sulfone, ethanol, Pd/C catalyst, and KOH promoter.[6]

-

Seal the reactor and purge it multiple times with nitrogen, followed by hydrogen.

-

Pressurize the reactor with hydrogen to the desired pressure (e.g., 8 MPa) and heat to the reaction temperature (e.g., 10°C).[6]

-

Maintain the reaction with stirring until hydrogen uptake ceases, indicating the completion of the reaction.

-

Cool the reactor, vent the excess hydrogen, and purge with nitrogen.

-

The product mixture is then filtered while hot to remove the catalyst.

-

The solvent is evaporated from the filtrate to yield the crude 3,3'-diaminodiphenyl sulfone, which can be further purified by recrystallization.[6]

-

Method 2: Iron Powder Reduction in Acidic Medium

This is a classical method for nitro group reduction.

-

Reactants: 3,3'-dinitrodiphenyl sulfone, water, iron powder, hydrochloric acid, and a solvent such as sulfolane.[7]

-

Procedure:

-

Charge a reaction vessel with water, iron powder, and hydrochloric acid, and heat the mixture (e.g., to 90°C).[7]

-

Add sulfolane, followed by the slow addition of 3,3'-dinitrodiphenyl sulfone.[7]

-

Allow the reaction to proceed under reflux for several hours.

-

After the reaction is complete, neutralize the mixture with a base (e.g., sodium hydroxide) to a pH of 9-10 to precipitate iron oxides.[7]

-

Filter the hot mixture to remove the iron sludge.

-

The filtrate is then decolorized with activated carbon, filtered again, and allowed to cool to crystallize the 3,3'-diaminodiphenyl sulfone product.[7]

-

The synthesis workflow is illustrated in the diagram below.

References

- 1. researchgate.net [researchgate.net]

- 2. showa-america.com [showa-america.com]

- 3. 3,3′-二氨基二苯砜 for synthesis | Sigma-Aldrich [sigmaaldrich.com]

- 4. merckmillipore.com [merckmillipore.com]

- 5. CN101429143B - Method for preparing 3,3 '-diamino diphenyl sulfone by catalytic hydrogenation of 3,3' -dinitrodiphenyl sulfone - Google Patents [patents.google.com]

- 6. CN101250143A - Method for preparing 3,3-diaminodiphenyl sulphone - Google Patents [patents.google.com]

- 7. researchgate.net [researchgate.net]

Diaminodiphenyl Sulfone Isomers: A Technical Guide to Solubility and Stability

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the solubility and stability of three key isomers of diaminodiphenyl sulfone (DDS): 3,3'-diaminodiphenyl sulfone (3,3'-DDS), 4,4'-diaminodiphenyl sulfone (4,4'-DDS or dapsone), and 3,4'-diaminodiphenyl sulfone (3,4'-DDS). Understanding these fundamental physicochemical properties is critical for the successful formulation, development, and handling of these compounds in pharmaceutical and industrial applications.

Introduction to Diaminodiphenyl Sulfone Isomers

Diaminodiphenyl sulfone isomers are aromatic sulfones with two amino groups attached to the phenyl rings. Their structural differences significantly influence their physical and chemical properties, including solubility and stability. 4,4'-DDS, commonly known as dapsone, is a well-established antibacterial drug used in the treatment of various conditions, including leprosy.[1][2] The 3,3'-DDS isomer is utilized as a curing agent for epoxy resins and in the synthesis of high-performance polymers, where it imparts excellent thermal and chemical stability.[3][4] The 3,4'-DDS isomer is often found as an impurity in industrial-grade 3,3'-DDS.[4][5]

Solubility of Diaminodiphenyl Sulfone Isomers

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and plays a pivotal role in formulation development. The solubility of DDS isomers is influenced by the chosen solvent, temperature, and the crystalline form of the solid.

Quantitative Solubility Data

The following tables summarize the available quantitative solubility data for 3,3'-DDS and 4,4'-DDS in various solvents at different temperatures. Data for 3,4'-DDS is limited due to its status as an impurity.

Table 1: Solubility of 3,3'-Diaminodiphenyl Sulfone (3,3'-DDS) in Various Solvents [4][5]

| Solvent System | Temperature (K) | Molar Solubility (mol·L⁻¹) | Mole Fraction (x) |

| Isopropanol + Water | |||

| (various compositions) | 283.15 - 328.15 | Data available in source | Minimum solubility observed |

| Methanol + Water | |||

| (various compositions) | 283.15 - 328.15 | Data available in source | - |

| Ethanol + Water | |||

| (various compositions) | 283.15 - 328.15 | Data available in source | - |

| N,N-Dimethylformamide (DMF) + Water | |||

| (various compositions) | 283.15 - 328.15 | Data available in source | Maximum solubility observed |

| 14 Neat Solvents | 283.15 - 328.15 | Data available in source | - |

Table 2: Solubility of 4,4'-Diaminodiphenyl Sulfone (4,4'-DDS/Dapsone) in Neat Solvents [2]

| Solvent | Temperature (K) | Molar Concentration (sDAP) | Mole Fraction (xDAP, ·10⁻⁴) |

| N-methyl-2-pyrrolidone (NMP) | 298.15 - 313.15 | Data available in source | - |

| Dimethyl sulfoxide (DMSO) | 298.15 | - | 187.57 |

| 4-Formylmorpholine (4FM) | 298.15 - 313.15 | Data available in source | - |

| Tetraethylene pentamine (TEPA) | 298.15 - 313.15 | Data available in source | - |

| Diethylene glycol bis(3-aminopropyl) ether (B3APE) | 298.15 - 313.15 | Data available in source | - |

| Water | 293.15 | <0.1 g/100 mL | - |

Note: The solubility of 4,4'-DDS in water is reported to be 0.38 g/L.[6]

Experimental Protocol for Solubility Determination: Shake-Flask Method

The shake-flask method is a widely recognized and reliable technique for determining the thermodynamic solubility of a compound.[7]

Objective: To determine the equilibrium solubility of a DDS isomer in a specific solvent at a controlled temperature.

Materials:

-

DDS isomer powder

-

Selected solvent

-

Volumetric flasks

-

Scintillation vials or sealed flasks

-

Orbital shaker with temperature control

-

Centrifuge

-

Syringe filters (e.g., 0.45 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18) and UV detector, or a UV-Vis spectrophotometer

-

Analytical balance

Procedure:

-

Preparation of Saturated Solution: Add an excess amount of the DDS isomer to a known volume of the solvent in a sealed flask. The excess solid should be visible to ensure saturation.

-

Equilibration: Place the flask in an orbital shaker set to a constant temperature (e.g., 298.15 K or 310.15 K). Agitate the mixture for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached.[8] The time to reach equilibrium should be established by taking measurements at different time points until the concentration of the dissolved solid remains constant.

-

Phase Separation: After equilibration, allow the suspension to settle. Separate the undissolved solid from the solution by centrifugation or by letting it stand.

-

Sample Collection and Filtration: Carefully withdraw an aliquot of the supernatant using a syringe and filter it through a syringe filter to remove any remaining solid particles.[8]

-

Dilution: Dilute the filtered saturated solution with the mobile phase (for HPLC) or the solvent to a concentration within the calibrated range of the analytical method.

-

Quantification: Analyze the concentration of the DDS isomer in the diluted solution using a validated HPLC or UV-Vis spectrophotometry method.[9]

-

Calculation: Calculate the solubility of the DDS isomer in the solvent, expressed in units such as mg/mL, mol/L, or as a mole fraction.

Figure 1: Experimental workflow for the shake-flask solubility determination method.

Stability of Diaminodiphenyl Sulfone Isomers

The stability of an API is its capacity to remain within established specifications to maintain its identity, strength, quality, and purity throughout its shelf life.[] DDS isomers can be susceptible to degradation under various environmental conditions.

General Stability Profile

-

3,3'-Diaminodiphenyl Sulfone (3,3'-DDS): Generally stable under normal conditions.[11] It is incompatible with strong oxidizing agents.[11] Temperature-induced phase transitions have been observed, with a hemihydrated form transforming to a partially hydrated form and then to two different anhydrous forms upon heating.[12]

-

4,4'-Diaminodiphenyl Sulfone (4,4'-DDS): Stable under normal conditions and combustible.[6] It is incompatible with strong oxidizing agents, isocyanates, halogenated organics, peroxides, phenols, epoxides, anhydrides, and acid halides.[6]

-

3,4'-Diaminodiphenyl Sulfone (3,4'-DDS): As an impurity in 3,3'-DDS, its stability is expected to be similar to the other isomers, but specific data is lacking.

Stability Testing Protocols

Stability testing is crucial to identify potential degradation pathways and to establish a re-test period or shelf life.[][13] The International Council for Harmonisation (ICH) guidelines provide a framework for these studies.[14][15]

Objective: To evaluate the thermal stability and sensitivity to moisture of the DDS isomers over time.

Methodology:

-

Sample Preparation: Store accurately weighed samples of the DDS isomer in suitable containers that do not interact with the compound.

-

Storage Conditions: Place the samples in stability chambers under controlled long-term and accelerated conditions as per ICH guidelines.

-

Testing Frequency: Withdraw samples at specified time points (e.g., 0, 3, 6, 9, 12, 18, 24, 36 months for long-term; 0, 3, 6 months for accelerated) and analyze for appearance, assay, and degradation products using a validated stability-indicating HPLC method.[15]

Objective: To identify potential degradation products and pathways, and to demonstrate the specificity of the analytical methods.

Methodology: Expose the DDS isomer to conditions more severe than accelerated testing.[14][15]

-

Thermal Stress: Expose the solid drug substance to high temperatures (e.g., 60°C, 80°C).[14]

-

Humidity Stress: Expose the solid to high humidity levels (e.g., 75% RH or greater).[14]

-

Acid/Base Hydrolysis: Prepare solutions of the DDS isomer in acidic (e.g., 0.1 N HCl) and basic (e.g., 0.1 N NaOH) media and heat if necessary.

-

Oxidative Degradation: Prepare a solution of the DDS isomer in the presence of an oxidizing agent (e.g., 3% H₂O₂).

-

Photostability: Expose the solid or solution to light as per ICH Q1B guidelines.[17][18]

Analyze the stressed samples at appropriate time points to identify and quantify any degradation products.

Figure 2: Logical workflow for a comprehensive stability testing program.

Objective: To determine the intrinsic photostability of the DDS isomer and to identify the need for light-resistant packaging.

Methodology (as per ICH Q1B): [17][18]

-

Sample Preparation: Expose the solid DDS isomer directly to the light source. If necessary, also test solutions or suspensions of the compound. A dark control sample should be protected from light to evaluate the contribution of thermal degradation.

-

Light Source: Use a light source that produces a combination of visible and ultraviolet (UV) light, such as an artificial daylight lamp or a xenon or metal halide lamp. The light source should be capable of emitting in the 320-400 nm range.[18]

-

Exposure Levels: Expose the samples to a minimum of 1.2 million lux hours of visible light and 200 watt hours per square meter of near UV energy.[17][19]

-

Analysis: After exposure, compare the exposed samples to the dark control. Analyze for any changes in physical properties (e.g., appearance, color) and for assay and degradation products using a validated stability-indicating method.

Figure 3: Workflow for photostability testing according to ICH Q1B guidelines.

Conclusion

The solubility and stability of diaminodiphenyl sulfone isomers are fundamental properties that dictate their application and handling. 4,4'-DDS (dapsone) exhibits limited aqueous solubility, a key consideration in its pharmaceutical formulation. 3,3'-DDS shows variable solubility in binary solvent systems, which is relevant to its use in polymer synthesis. While all isomers are generally stable under normal conditions, they are susceptible to degradation from strong oxidizing agents and, in the case of 4,4'-DDS, a broader range of chemicals. Comprehensive stability testing, following established protocols such as those from the ICH, is essential to ensure the quality, safety, and efficacy of products containing these isomers. The provided experimental workflows offer a systematic approach for researchers and drug development professionals to accurately characterize these critical physicochemical attributes.

References

- 1. nbinno.com [nbinno.com]

- 2. mdpi.com [mdpi.com]

- 3. cymerchemicals.com [cymerchemicals.com]

- 4. researchgate.net [researchgate.net]

- 5. asianpubs.org [asianpubs.org]

- 6. 4,4'-Diaminodiphenylsulfone | 80-08-0 [chemicalbook.com]

- 7. researchgate.net [researchgate.net]

- 8. 2024.sci-hub.se [2024.sci-hub.se]

- 9. pharmacyfreak.com [pharmacyfreak.com]

- 11. fishersci.com [fishersci.com]

- 12. pubs.acs.org [pubs.acs.org]

- 13. arborpharmchem.com [arborpharmchem.com]

- 14. academy.gmp-compliance.org [academy.gmp-compliance.org]

- 15. rwandafda.gov.rw [rwandafda.gov.rw]

- 16. m.youtube.com [m.youtube.com]

- 17. database.ich.org [database.ich.org]

- 18. ema.europa.eu [ema.europa.eu]

- 19. Photostability | SGS [sgs.com]

A Technical Guide to the Historical Synthesis of Dapsone

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core historical methods for the synthesis of Dapsone (4,4'-diaminodiphenyl sulfone), a key therapeutic agent. The document provides a detailed examination of the chemical pathways, experimental protocols, and quantitative data associated with its production, offering valuable insights for researchers and professionals in drug development and medicinal chemistry.

Introduction

Dapsone, first synthesized in 1908 by Fromm and Wittmann, has a rich history as a cornerstone in the treatment of leprosy and other inflammatory diseases.[1][2] Its synthesis has evolved through various methods, each with distinct advantages and challenges. This guide focuses on the foundational chemical routes that have been historically significant in the production of this vital pharmaceutical compound.

Key Historical Synthesis Methods

The historical synthesis of dapsone has primarily revolved around two main strategies: the condensation of nitrated aromatic compounds followed by reduction, and the formation of the sulfone bridge between two protected aniline derivatives.

The Fromm and Wittmann Synthesis (1908)

The inaugural synthesis of dapsone was achieved by E. Fromm and J. Wittmann in 1908.[1] This method laid the groundwork for future developments and established the core chemical transformations required. The synthesis proceeds from 4-chloronitrobenzene.[3]

Experimental Protocol:

-

Formation of 4,4'-Dinitrodiphenyl Thioether: 4-Chloronitrobenzene is reacted with a sulfur source, such as sodium sulfide, to form the corresponding thioether.

-

Oxidation to Sulfone: The 4,4'-dinitrodiphenyl thioether is then oxidized to the sulfone, 4,4'-dinitrodiphenyl sulfone. Historical methods likely employed strong oxidizing agents.

-

Reduction of Nitro Groups: The final step involves the reduction of the two nitro groups to amino groups to yield dapsone.

Synthesis from 4-Chloronitrobenzene and Sodium Sulfide

This method is a widely cited and historically significant route for the industrial production of dapsone.[4][5] It involves a three-step process starting from 4-chloronitrobenzene.

Experimental Protocol:

-

Step 1: Synthesis of 4,4'-Dinitrodiphenyl Thioether:

-

Step 2: Oxidation to 4,4'-Dinitrodiphenyl Sulfone:

-

Step 3: Reduction to Dapsone:

Quantitative Data:

| Step | Reactants | Reagents/Conditions | Product | Yield | Purity | Reference |

| 1 | 4-Chloronitrobenzene, Sodium sulfide | - | 4,4'-Dinitrodiphenyl thioether | - | - | [4] |

| 2 | 4,4'-Dinitrodiphenyl thioether | Potassium dichromate, Sulfuric acid | 4,4'-Dinitrodiphenyl sulfone | - | - | [4] |

| 3 | 4,4'-Dinitrodiphenyl sulfone | Iron/HCl (Béchamp reduction) or SnCl₂/HCl | Dapsone | - | - | [4][6] |

Note: Specific yield and purity data for these historical methods are not consistently reported in the available literature.

Synthesis via Ullmann Condensation

The Ullmann condensation is a copper-catalyzed reaction that can be adapted for the synthesis of diaryl ethers, thioethers, and amines.[9] While not the most common historical route for dapsone, it represents an alternative approach to forming the diphenyl sulfone core. A variation of this approach involves the condensation of 4-acetamidobenzenesulfinic acid with p-nitrochlorobenzene.

Experimental Protocol:

A general protocol for an Ullmann-type synthesis of a dapsone precursor is as follows:

-

Condensation: A mixture of an aryl halide (e.g., 4-chloronitrobenzene) and a suitable coupling partner (e.g., a protected aminothiophenol derivative) is heated in the presence of a copper catalyst and a base in a high-boiling polar solvent such as N-methylpyrrolidone (NMP) or dimethylformamide (DMF).[9]

-

Subsequent Transformations: The resulting intermediate would then undergo further steps, such as oxidation of the sulfur atom and deprotection/reduction of the functional groups, to yield dapsone.

Quantitative Data:

Quantitative data for a direct Ullmann condensation to dapsone is scarce in historical literature. The yields of Ullmann reactions can be variable and are highly dependent on the specific substrates, catalyst, and reaction conditions.

Synthesis from 4-Acetamidobenzenesulfonic Acid

Another documented historical route starts from 4-acetamidobenzenesulfonic acid.[4] This method introduces one of the aniline functionalities in a protected form from the beginning.

Experimental Protocol:

-

Condensation: The sodium salt of 4-acetamidobenzenesulfonic acid is reacted with 4-chloronitrobenzene at elevated temperatures.[4] This reaction forms 4-acetamido-4'-nitrodiphenyl sulfone.

-

Hydrolysis and Reduction: The resulting intermediate is then subjected to acidic hydrolysis to remove the acetyl protecting group, along with the simultaneous reduction of the nitro group to an amine.[4] This can be achieved using tin(II) chloride in hydrochloric acid.[4]

Quantitative Data:

| Step | Reactants | Reagents/Conditions | Product | Yield | Purity | Reference |

| 1 | Sodium 4-acetamidobenzenesulfonate, 4-Chloronitrobenzene | High temperature | 4-Acetamido-4'-nitrodiphenyl sulfone | - | - | [4] |

| 2 | 4-Acetamido-4'-nitrodiphenyl sulfone | SnCl₂/HCl | Dapsone | - | - | [4] |

Note: Specific yield and purity data for this historical method are not consistently reported in the available literature.

Visualizing the Synthesis Pathways

The following diagrams, generated using the DOT language, illustrate the logical flow of the key historical synthesis methods for dapsone.

Caption: Fromm and Wittmann Synthesis Pathway.

Caption: Synthesis from 4-Chloronitrobenzene.

Caption: Synthesis from 4-Acetamidobenzenesulfonic Acid.

Conclusion

The historical synthesis methods of dapsone highlight the ingenuity of early medicinal chemists in constructing complex molecules from simple starting materials. While modern synthetic routes may offer improvements in terms of efficiency, safety, and environmental impact, a thorough understanding of these foundational methods remains crucial for researchers in the field. The pathways described in this guide provide a solid basis for further investigation and development in the synthesis of sulfone-containing pharmaceuticals.

References

- 1. researchgate.net [researchgate.net]

- 2. A century of the synthesis of dapsone: its anti-infective capacity now and then - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Dapsone - Wikipedia [en.wikipedia.org]

- 4. 4,4'-Diaminodiphenylsulfone synthesis - chemicalbook [chemicalbook.com]

- 5. m.youtube.com [m.youtube.com]

- 6. grokipedia.com [grokipedia.com]

- 7. Béchamp reduction - Wikipedia [en.wikipedia.org]

- 8. Bechamp Reduction | Chem-Station Int. Ed. [en.chem-station.com]

- 9. Ullmann condensation - Wikipedia [en.wikipedia.org]

A-Tiefen-Technischer Leitfaden zur grundlegenden Chemie aromatischer Sulfondiamine

Zielgruppe: Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung

Einführung

Aromatische Sulfondiamine sind eine wichtige Klasse von Verbindungen, die durch zwei Aminogruppen und eine Sulfongruppe gekennzeichnet sind, die an aromatische Ringe gebunden sind. Diese einzigartige strukturelle Anordnung verleiht diesen Molekülen eine bemerkenswerte thermische Stabilität, mechanische Festigkeit und chemische Beständigkeit. Folglich finden sie breite Anwendung bei der Synthese von Hochleistungspolymeren, Farbstoffen und pharmazeutischen Wirkstoffen. Das bekannteste Beispiel ist 4,4'-Diaminodiphenylsulfon (DDS), allgemein bekannt als Dapson, das ein Grundpfeiler bei der Behandlung von Lepra ist.[1] Dieser Leitfaden bietet einen detaillierten Überblick über die grundlegende Chemie, Synthese, Eigenschaften und Hauptanwendungen aromatischer Sulfondiamine.

Kernstruktur

Die allgemeine Struktur eines aromatischen Sulfondiamins besteht aus einer Sulfonylgruppe (-SO2-), die als Brücke zwischen zwei Phenylringen dient, wobei jeder Ring eine Aminogruppe (-NH2) trägt. Die Position der Aminogruppen (ortho, meta oder para) beeinflusst die physikalischen und chemischen Eigenschaften des Moleküls erheblich.

Synthese von aromatischen Sulfondiaminen

Die Synthesewege für aromatische Sulfondiamine, insbesondere für 4,4'-Diaminodiphenylsulfon (Dapson), sind gut etabliert. Typischerweise umfassen diese Verfahren mehrstufige Reaktionen, die mit leicht verfügbaren Ausgangsmaterialien beginnen. Nachfolgend werden mehrere gängige Synthesemethoden beschrieben.

Methode 1: Ausgehend von 4-Chlornitrobenzol

Ein üblicher Weg zur Synthese von Dapson beginnt mit 4-Chlornitrobenzol. Dieses Verfahren umfasst die Bildung eines Thioether-Zwischenprodukts, gefolgt von Oxidation und Reduktion.

Abbildung 1: Syntheseweg von Dapson aus 4-Chlornitrobenzol.

Detailliertes experimentelles Protokoll (basierend auf der Synthese von Dapson)

-

Synthese von 4,4'-Dinitrodiphenylsulfid: 4-Chlornitrobenzol wird mit Natriumsulfid umgesetzt, um 4,4'-Dinitrodiphenylsulfid zu ergeben.

-

Oxidation zu 4,4'-Dinitrodiphenylsulfon: Die Schwefelbrücke im 4,4'-Dinitrodiphenylsulfid wird mit einem starken Oxidationsmittel wie Kaliumdichromat in Schwefelsäure zu einer Sulfongruppe oxidiert, wodurch 4,4'-Dinitrodiphenylsulfon entsteht.

-

Reduktion zu 4,4'-Diaminodiphenylsulfon: Die Nitrogruppen des 4,4'-Dinitrodiphenylsulfons werden anschließend zu Aminogruppen reduziert. Dies wird üblicherweise durch die Verwendung von Zinn(II)-chlorid in Salzsäure erreicht, was zum Endprodukt Dapson führt.

Methode 2: Kondensations-, Oxidations- und Reduktionsweg

Ein alternatives industrielles Verfahren umfasst drei Hauptschritte: Kondensation, Oxidation und Reduktion.[2][3]

Abbildung 2: Industrieller Syntheseweg für 4,4'-Diaminodiphenylsulfon.

Detailliertes experimentelles Protokoll[2]

-

Kondensationsreaktion: 4-Aminothiophenol und 4-Chlornitrobenzol werden kondensiert, um 4-Nitro-4'-aminodiphenylsulfid zu bilden.[2]

-

Oxidation des Thioethers: Das Sulfid-Zwischenprodukt wird mit einem Oxidationssystem aus Natriumwolframat (Na2WO4) und Wasserstoffperoxid (H2O2) unter sauren Bedingungen zum entsprechenden Sulfon oxidiert.[2]

-

Reduktion der Nitrogruppe: Das resultierende 4-Nitro-4'-aminodiphenylsulfon wird durch katalytische Hydrierung, typischerweise unter Verwendung von Palladium auf Kohle (Pd/C), zum Endprodukt 4,4'-Diaminodiphenylsulfon reduziert.[2]

Physikalisch-chemische Eigenschaften

Aromatische Sulfondiamine sind typischerweise kristalline Feststoffe mit hohen Schmelzpunkten aufgrund der starren aromatischen Struktur und der polaren Sulfongruppe. Ihre Löslichkeit ist in der Regel in organischen Lösungsmitteln begrenzt, kann aber durch die Wahl des Lösungsmittels und die Temperatur beeinflusst werden.

| Eigenschaft | 4,4'-Diaminodiphenylsulfon (p-DDS) | 3,3'-Diaminodiphenylsulfon (m-DDS) |

| CAS-Nummer | 80-08-0 | 599-61-1[4] |

| Molekülformel | C12H12N2O2S | C12H12N2O2S[4] |

| Molekulargewicht | 248.3 g/mol [5] | 248.3 g/mol [4] |

| Aussehen | Weißer kristalliner Feststoff[5] | Cremefarbener bis leicht bräunlich-weißer kristalliner Feststoff[6] |

| Schmelzpunkt | 175-177 °C | 170-174 °C[4][7] |

| Löslichkeit | Leicht löslich in Ethanol und Aceton; unlöslich in Wasser. | Leicht löslich in DMSO und Methanol; schwer löslich in Wasser.[4][7] |

| Reinheit (typisch) | ≥ 99% | ≥ 99%[6] |

Tabelle 1: Physikalisch-chemische Eigenschaften von para- und meta-isomeren Diaminodiphenylsulfonen.

Spektroskopische Charakterisierung

Die Struktur und Reinheit von aromatischen Sulfondiaminen werden routinemäßig mit verschiedenen spektroskopischen Techniken bestätigt.

Infrarotspektroskopie (FTIR)

Die FTIR-Spektroskopie ist nützlich zur Identifizierung der charakteristischen funktionellen Gruppen. Die Sulfongruppe zeigt starke, ausgeprägte Absorptionsbanden.

| Funktionelle Gruppe | Schwingung | Typischer Wellenzahlbereich (cm⁻¹) |

| N-H (Amin) | Streckschwingung | 3300-3500 (typischerweise zwei Banden) |

| S=O (Sulfon) | Asymmetrische Streckschwingung | 1350-1300 |

| S=O (Sulfon) | Symmetrische Streckschwingung | 1180-1140 |

| C=C (Aromatisch) | Streckschwingung | 1600-1450 |

Tabelle 2: Charakteristische FTIR-Absorptionsbanden für aromatische Sulfondiamine.

Kernspinresonanzspektroskopie (NMR)

¹H- und ¹³C-NMR-Spektroskopie liefern detaillierte Informationen über die molekulare Struktur. Die chemischen Verschiebungen der aromatischen Protonen werden durch die Position und die elektronenziehende Natur der Sulfongruppe sowie die elektronenspendende Natur der Aminogruppen beeinflusst.

-

¹H-NMR: Aromatische Protonen erscheinen typischerweise im Bereich von 6,5-8,0 ppm.[5] Die Protonen der Aminogruppe (-NH2) zeigen ein breites Singulett, dessen Position je nach Lösungsmittel und Konzentration variieren kann.[8]

-

¹³C-NMR: Die aromatischen Kohlenstoffatome resonieren im Bereich von 110-155 ppm.[9] Die Kohlenstoffatome, die direkt an die Sulfongruppe gebunden sind, sind aufgrund des starken entschirmenden Effekts des Sulfons typischerweise weiter unten im Feld zu finden.

Reaktivität und Schlüsselreaktionen

Die Chemie der aromatischen Sulfondiamine wird von der Reaktivität der Aminogruppen und der Stabilität der Sulfonbrücke bestimmt.

Reaktionen mit den Aminogruppen

Die primären Aminogruppen sind nukleophil und können an einer Vielzahl von Reaktionen teilnehmen, insbesondere an Polykondensationsreaktionen. Diese Reaktivität ist grundlegend für ihre Verwendung als Monomere bei der Herstellung von Hochleistungspolymeren.

Polymerisation

Aromatische Sulfondiamine dienen als wichtige Monomere bei der Synthese von Polyimiden, Polyamiden und Poly(ether-sulfon)en. Diese Polymere sind für ihre außergewöhnliche thermische Stabilität, mechanische Festigkeit und chemische Beständigkeit bekannt.

Abbildung 3: Allgemeiner Reaktionsweg für die Synthese von Polyimiden.

Die Reaktion eines aromatischen Sulfondiamins mit einem aromatischen Dianhydrid führt zu einem Poly(amidsäure)-Zwischenprodukt, das anschließend durch Erhitzen oder chemische Dehydratisierung zu einem thermisch stabilen Polyimid cyclisiert wird.[10]

Anwendungen

Die einzigartige Kombination von Eigenschaften, die aromatische Sulfondiamine besitzen, macht sie in verschiedenen High-Tech-Bereichen wertvoll.

Hochleistungspolymere

Die bei weitem bedeutendste Anwendung von aromatischen Sulfondiaminen liegt im Bereich der Polymerchemie. Sie werden als Monomere oder Härter bei der Herstellung von Materialien verwendet, die unter extremen Bedingungen eingesetzt werden.

-

Polyimide und Poly(ether-sulfon)e: Diese Polymere werden aufgrund ihrer hohen Glasübergangstemperaturen (oft über 250 °C) und ihrer ausgezeichneten mechanischen Eigenschaften in der Luft- und Raumfahrt, der Elektronik und für industrielle Membranen eingesetzt.[11][12]

-

Epoxidharze: 4,4'-Diaminodiphenylsulfon wird als Härter für Epoxidharze verwendet, wodurch die thermische Beständigkeit und Flexibilität des ausgehärteten Materials verbessert wird.[6]

| Polymertyp | Dianhydrid/Diamin-Monomere | Glasübergangstemperatur (Tg) |

| Polyimid | PMDA / ODA | 302 °C[11] |

| Polyimid | BTDA / ODA | 276 °C[11] |

| Polyimid | BPDA / ODA | 290 °C[11] |

| Polyimid | 4,5-Diazafluoren-Dianhydrid / Verschiedene Diamine | 270 - 311 °C[12] |

Tabelle 3: Glasübergangstemperaturen (Tg) ausgewählter aromatischer Polyimide. (PMDA = Pyromellitsäuredianhydrid; BTDA = 3,3',4,4'-Benzophenontetracarbonsäuredianhydrid; BPDA = 3,3',4,4'-Biphenyltetracarbonsäuredianhydrid; ODA = 4,4'-Oxydianilin)

Pharmazeutika

Wie bereits erwähnt, ist 4,4'-Diaminodiphenylsulfon (Dapson) ein entscheidendes Medikament zur Behandlung von Lepra.[1] Seine antibakterielle Wirkung beruht auf seiner Fähigkeit, die Folsäuresynthese in Bakterien zu hemmen. Die Sulfonstruktur ist in zahlreichen anderen pharmazeutischen Molekülen mit einem breiten Spektrum an biologischen Aktivitäten vorhanden, darunter entzündungshemmende, antimikrobielle und krebsbekämpfende Eigenschaften.

Farbstoffe und Pigmente

Die aromatische Natur und die Anwesenheit von Aminogruppen machen diese Verbindungen zu nützlichen Zwischenprodukten bei der Synthese bestimmter Azofarbstoffe und anderer Farbstoffe.

Schlussfolgerung

Aromatische Sulfondiamine sind eine vielseitige und industriell wichtige Klasse chemischer Verbindungen. Ihre robuste Struktur, die durch eine Sulfonbrücke und aromatische Amine gekennzeichnet ist, verleiht ihnen außergewöhnliche thermische und mechanische Eigenschaften. Diese Eigenschaften werden bei ihrer Hauptanwendung als Monomere für Hochleistungspolymere genutzt. Darüber hinaus unterstreicht die entscheidende Rolle von 4,4'-Diaminodiphenylsulfon (Dapson) in der Medizin ihre Bedeutung in der Arzneimittelentwicklung. Die gut etablierten Synthesewege und die detaillierte Charakterisierung dieser Verbindungen untermauern weiterhin ihre Bedeutung in der wissenschaftlichen Forschung und bei industriellen Anwendungen.

References

- 1. merckmillipore.com [merckmillipore.com]

- 2. researchgate.net [researchgate.net]

- 3. chembk.com [chembk.com]

- 4. 4,4'-Diaminodiphenylsulfone(80-08-0) 1H NMR spectrum [chemicalbook.com]

- 5. 3,3′-Diamino Diphenyl Sulfone Distributor and Supplier – Kessler Chemical [kesslerchemical.com]

- 6. fishersci.com [fishersci.com]

- 7. researchgate.net [researchgate.net]

- 8. spectrabase.com [spectrabase.com]

- 9. mdpi.com [mdpi.com]

- 10. mdpi.com [mdpi.com]

- 11. Synthesis and properties of soluble aromatic polyimides from novel 4,5-diazafluorene-containing dianhydride - RSC Advances (RSC Publishing) DOI:10.1039/C7RA12101F [pubs.rsc.org]

- 12. cymerchemicals.com [cymerchemicals.com]

The Discovery and Development of Sulfone-Based Monomers: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The sulfone functional group, characterized by a sulfur atom double-bonded to two oxygen atoms and single-bonded to two carbon atoms, is a cornerstone in the development of high-performance polymers and life-saving pharmaceuticals. The unique properties imparted by the sulfone moiety—rigidity, thermal stability, and specific biological activity—have driven extensive research into the discovery and synthesis of sulfone-based monomers. This technical guide provides an in-depth exploration of the synthesis, properties, and applications of these critical chemical building blocks.

High-Performance Polymers: The Rise of Polysulfones

Aromatic polysulfones are a class of engineering thermoplastics renowned for their exceptional thermal stability, mechanical strength, and resistance to chemical and hydrolytic degradation. These properties stem from the incorporation of the rigid and robust diphenyl sulfone unit in their polymer backbone. The primary monomer used in the synthesis of many commercial polysulfones is 4,4'-dichlorodiphenyl sulfone (DCDPS).

Synthesis of 4,4'-Dichlorodiphenyl Sulfone (DCDPS)

The industrial synthesis of DCDPS is a critical process, with several established routes. One common method involves the sulfonation of chlorobenzene.

Experimental Protocol: Synthesis of 4,4'-Dichlorodiphenyl Sulfone via Sulfonation of Chlorobenzene

Materials:

-

Chlorobenzene

-

Sulfur trioxide (SO₃) or Chlorosulfonic acid (ClSO₃H)

-

Thionyl chloride (SOCl₂) (optional, for conversion of sulfonic acid to sulfonyl chloride)

-

Ferric chloride (FeCl₃) (catalyst)

-

Methanol (for purification)

Procedure:

-

Sulfonation: In a reaction vessel equipped with a stirrer and temperature control, chlorobenzene is reacted with a sulfonating agent (e.g., sulfur trioxide or chlorosulfonic acid). The reaction temperature is typically maintained between 50-70°C. This step yields chlorobenzenesulfonic acid.

-

Conversion to Sulfonyl Chloride (Optional but common): The resulting chlorobenzenesulfonic acid can be converted to 4-chlorobenzenesulfonyl chloride by reacting it with thionyl chloride. This intermediate is often more reactive in the subsequent step.

-

Friedel-Crafts Reaction: 4-chlorobenzenesulfonyl chloride is then reacted with an excess of chlorobenzene in the presence of a Lewis acid catalyst, such as ferric chloride. The reaction is typically carried out at elevated temperatures (e.g., 140-160°C).

-